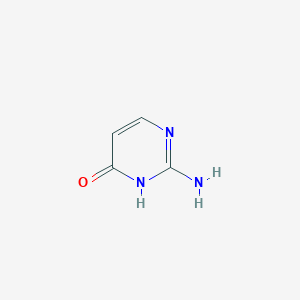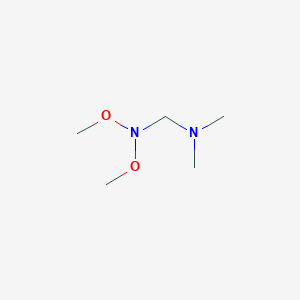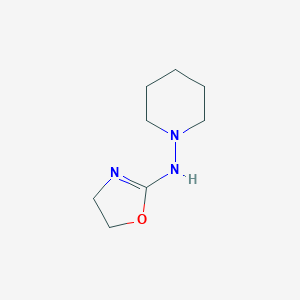![molecular formula C23H20O B025436 6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one CAS No. 108395-69-3](/img/structure/B25436.png)
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HBC and is a bicyclic ketone derivative of naphthalene. HBC is a versatile compound that can be synthesized through various methods and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of HBC is not fully understood, but it is believed to act by inhibiting enzymes involved in various metabolic pathways. HBC has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. HBC has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins.
Biochemical and Physiological Effects
HBC has been found to exhibit various biochemical and physiological effects. HBC has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells. HBC has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HBC has also been found to exhibit antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
HBC has several advantages for lab experiments. HBC is a stable compound that can be easily synthesized and purified. HBC is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, HBC also has certain limitations for lab experiments. HBC has low solubility in water, which can limit its use in certain applications. HBC also has limited bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of HBC in scientific research. One potential direction is the development of HBC derivatives with improved bioavailability and pharmacokinetic properties. Another direction is the use of HBC in combination with other compounds to enhance its effectiveness in the treatment of various diseases. HBC can also be used as a tool compound for the study of various metabolic pathways and enzymes involved in disease processes.
Synthesemethoden
HBC can be synthesized through different methods, including the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with cyclohexanone in the presence of a Lewis acid catalyst. Another method involves the reaction of naphthalene with cyclohexanone under basic conditions, followed by the reduction of the intermediate product with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
HBC has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where HBC has been identified as a potential lead compound for the development of drugs for the treatment of various diseases. HBC has been found to exhibit anticancer, antifungal, and antibacterial properties.
Eigenschaften
CAS-Nummer |
108395-69-3 |
|---|---|
Produktname |
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one |
Molekularformel |
C23H20O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
pentacyclo[12.8.1.03,12.05,10.016,21]tricosa-3,5,7,9,11,16,18,20-octaen-23-one |
InChI |
InChI=1S/C23H20O/c24-23-21-11-17-7-3-4-8-18(17)12-22(23)14-20-10-16-6-2-1-5-15(16)9-19(20)13-21/h1-10,21-22H,11-14H2 |
InChI-Schlüssel |
MWOVBEVAEJDHFU-UHFFFAOYSA-N |
SMILES |
C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51 |
Kanonische SMILES |
C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51 |
Synonyme |
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



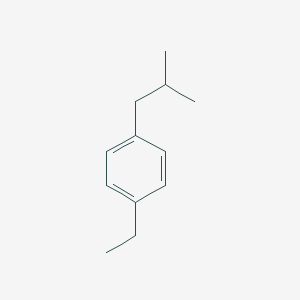

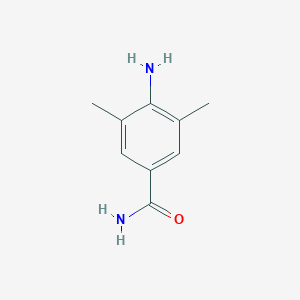
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
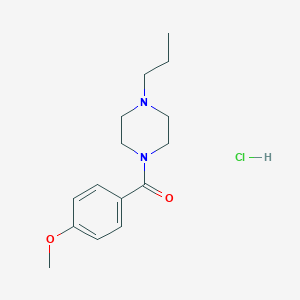
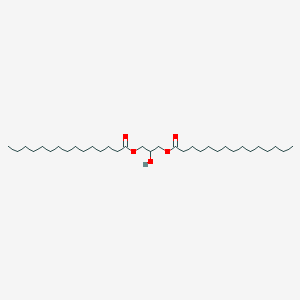
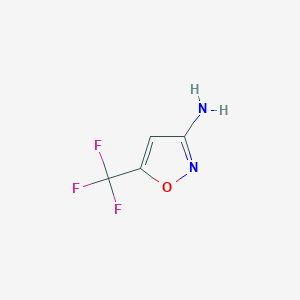
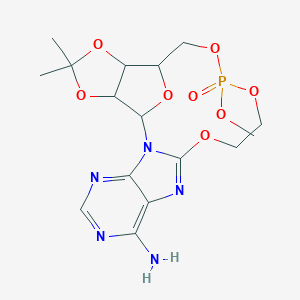

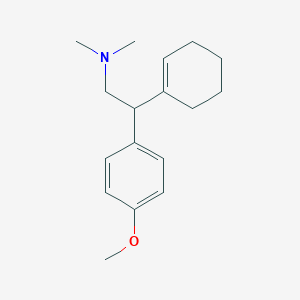
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
